Oxalic acid;pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
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Overview
Description
Oxalic acid;pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that combines the properties of oxalic acid, pyridine, and piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps:
Formation of the piperazine derivative: The initial step involves the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine to form 4-[(2,4,5-trimethoxyphenyl)methyl]piperazine.
Introduction of the pyridine moiety: The piperazine derivative is then reacted with pyridine-4-carboxylic acid chloride to introduce the pyridine moiety, forming pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone.
Oxalic acid addition: Finally, oxalic acid is introduced to the compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, oxalic acid;pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In industry, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It is also explored for its potential use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of oxalic acid;pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Oxalic acid derivatives: Compounds such as oxalic acid dihydrate and oxalic acid monohydrate share similar chemical properties but differ in their specific applications and biological activities.
Pyridine derivatives: Compounds like pyridine-4-carboxylic acid and pyridine-3-carboxylic acid have similar structures but may have different reactivity and applications.
Piperazine derivatives: Compounds such as 1-benzylpiperazine and 1-(2-methoxyphenyl)piperazine share the piperazine core but differ in their substituents and biological activities.
Uniqueness
Oxalic acid;pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is unique due to its combination of oxalic acid, pyridine, and piperazine moieties This unique structure imparts specific chemical and biological properties that are not found in other compounds
Properties
IUPAC Name |
oxalic acid;pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4.C2H2O4/c1-25-17-13-19(27-3)18(26-2)12-16(17)14-22-8-10-23(11-9-22)20(24)15-4-6-21-7-5-15;3-1(4)2(5)6/h4-7,12-13H,8-11,14H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKSLLVXIUQHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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